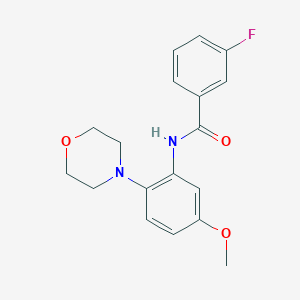![molecular formula C25H33N3O3 B243909 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243909.png)
2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has also been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of tumor growth. 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has also been shown to have anti-angiogenic effects, which can lead to the destruction of tumor blood vessels and the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop effective clinical strategies for its use.
Future Directions
There are a number of future directions for the study of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more effective clinical strategies for its use, such as the identification of biomarkers that can predict patient response to treatment. Another area of research is the investigation of the potential use of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, there is a need for further research into the mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, which could lead to the development of more effective anti-cancer therapies.
Synthesis Methods
2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid, followed by the addition of 4-bromoaniline and acetic anhydride. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylacetamide dimethyl acetal.
properties
Molecular Formula |
C25H33N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)15-25(30)28-13-11-27(12-14-28)22-8-6-21(7-9-22)26-24(29)17-31-23-10-5-19(3)20(4)16-23/h5-10,16,18H,11-15,17H2,1-4H3,(H,26,29) |
InChI Key |
JLDDKKWINHNCNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)